molecular formula C19H29NO4 B1317993 2-(4-Tert-butylbenzyl)azepane oxalate

2-(4-Tert-butylbenzyl)azepane oxalate

Cat. No.: B1317993
M. Wt: 335.4 g/mol
InChI Key: XVTQNNVVNVEBMY-UHFFFAOYSA-N
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Description

Historical Context of Azepane Derivatives in Organic Chemistry

Azepanes, saturated seven-membered rings with one nitrogen atom, have evolved from curiosities to critical pharmacophores. Early synthetic routes relied on ring-expansion strategies, such as the dihalocarbene-mediated cyclopropanation of N-Boc-pyrrolidines followed by ring-opening. Modern advances include rhodium-catalyzed 1,3-migrations of hydroxy/acyloxy groups, enabling efficient access to functionalized azepanes. For example, α-imino rhodium carbenes induce zwitterionic intermediates that annulate to form azepane cores in yields exceeding 85%.

The biological relevance of azepanes emerged with discoveries of their antimicrobial, antifungal, and central nervous system activities. Derivatives like 3-(4-tert-butylphenyl)-5-[(4-chloro-2-nitrophenyl)thio]-4H-1,2,4-triazole exhibit broad-spectrum activity against Candida albicans (MIC: 2–4 µg/mL), underscoring the scaffold’s versatility.

Table 1: Key Synthetic Methods for Azepane Derivatives

Method Conditions Yield (%) Key Feature
Rhodium carbene 1,3-migration BBr₃, P₂O₅, 25°C 71–96 Stereoselective annulation
Dihalocarbene cyclopropanation CHCl₃, NaOH, phase-transfer 60–75 Access to bicyclic intermediates
Pd/LA-catalyzed decarboxylation Pd(OAc)₂, LA, 40°C 82–95 [5+2] annulation, CO₂ byproduct

Significance of tert-Butyl Substituents in Pharmacological Scaffolds

The tert-butyl group (C(CH₃)₃) is a cornerstone of medicinal chemistry due to its ability to modulate lipophilicity (LogP increase: ~0.5–1.0) and steric bulk. However, its sp³-hybridized C–H bonds render it susceptible to oxidative metabolism, as seen in finasteride analogs where tert-butyl hydroxylation accounts for >40% of hepatic clearance.

Recent work demonstrates that replacing tert-butyl with trifluoromethylcyclobutyl groups enhances metabolic stability (e.g., CLₐᵤᵥ decrease from 33 to <5 mL/min/kg in rat liver microsomes). Despite this, tert-butyl remains irreplaceable in scaffolds requiring precise van der Waals interactions, such as the hydrophobic S4 pocket of serine proteases.

Table 2: Comparative Properties of tert-Butyl and Isosteric Replacements

Group Steric Volume (ų) LogP Metabolic Stability (HLM t₁/₂, min)
tert-Butyl 150 4.2 63 (finasteride)
CF₃-Cyclopropane 155 4.0 114 (finasteride analog)
CF₃-Cyclobutane 171 4.1 89 (experimental)

Oxalate Salts in Drug Development: Rationale for Salt Formation

Oxalate salts are prioritized in drug formulation for their ability to improve aqueous solubility without compromising crystallinity. The hydrogen oxalate ion (HC₂O₄⁻) forms robust ionic and hydrogen-bonding networks, as evidenced by ritonavir’s quaternary co-crystal (oxalate salt, oxalic acid, acetone). This structure exhibits a layered packing motif with interplanar π-π stacking (3.6 Å spacing), enhancing thermal stability (decomposition >200°C).

Comparative studies on o-desmethylvenlafaxine demonstrate oxalate salts’ superiority: solubility increases from 70 g/L (succinate) to 142 g/L (hydrogen oxalate), critical for oral bioavailability. The oxalate’s pKa (~1.25, 4.28) ensures protonation across physiological pH ranges, facilitating membrane permeability.

Table 3: Solubility of Pharmaceutical Salts

Drug Salt Form Solubility (g/L) pHmax
o-Desmethylvenlafaxine Succinate 70 3.2
o-Desmethylvenlafaxine Hydrogen oxalate 142 2.8
Ritonavir Oxalate co-crystal 89 (in acetone) N/A

Properties

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methyl]azepane;oxalic acid

InChI

InChI=1S/C17H27N.C2H2O4/c1-17(2,3)15-10-8-14(9-11-15)13-16-7-5-4-6-12-18-16;3-1(4)2(5)6/h8-11,16,18H,4-7,12-13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XVTQNNVVNVEBMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-(4-Tert-butylbenzyl)azepane Oxalate and Analogs

Compound Name Substituent Molecular Weight (g/mol) Key Properties Regulatory Status References
This compound 4-tert-butylbenzyl Not explicitly provided Oxalate salt; likely high lipophilicity Not restricted (assumed) -
2-(4-Ethoxyphenyl)azepane oxalate 4-Ethoxyphenyl 307.3 (C₁₂H₂₁NO₈) Highly purified; ethoxy enhances polarity Unknown
2-(4-Methoxybenzyl)azepane oxalate 4-Methoxybenzyl Not provided Improved solubility via methoxy group Unknown
2-(3,4-Dimethylphenyl)azepane oxalate 3,4-Dimethylphenyl 293.36 (C₁₆H₂₃NO₄) ≥95% purity; steric hindrance from methyl groups Not restricted
2-(4-tert-butylbenzyl)propionaldehyde (BMHCA) 4-tert-butylbenzyl Not provided Volatile aldehyde; banned in cosmetics Prohibited in EU cosmetics

Key Observations:

tert-Butyl Group: Enhances lipophilicity, favoring interactions with hydrophobic targets (e.g., lipid membranes or enzymes) but may reduce aqueous solubility. Dimethyl Groups: Introduce steric hindrance, possibly affecting binding affinity in biological systems .

Functional Group Contrasts: Oxalate Salt vs. Aldehyde: The oxalate salt in azepane derivatives improves stability and crystallinity compared to BMHCA’s reactive aldehyde group, which is associated with allergenicity and regulatory bans . Azepane vs.

Research and Commercial Relevance

  • Biochemical Studies : Azepane oxalates are marketed as highly purified reagents, suggesting roles in drug discovery or enzymology .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-tert-butylbenzyl)azepane oxalate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Formation of the azepane core : Cyclization of precursors like amino alcohols or reductive amination of ketones .

Benzylation : Introducing the 4-tert-butylbenzyl group via nucleophilic substitution or coupling reactions (e.g., using tert-butylbenzyl halides) .

Oxalate salt formation : Reaction of the free base with oxalic acid in polar solvents (e.g., ethanol) to improve crystallinity .
Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for purity (>95% by HPLC), and X-ray crystallography for solid-state structure validation .

Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?

Methodological Answer:

  • Molecular modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .
  • Solubility parameters : Hansen solubility parameters correlate with solvent selection for crystallization .
  • Thermodynamic stability : Differential Scanning Calorimetry (DSC) assesses melting points and polymorphic transitions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer: Use factorial design to screen variables (temperature, catalyst loading, solvent ratio):

FactorLevels TestedOptimal Condition
Temperature60°C, 80°C, 100°C80°C (maximizes yield)
Catalyst5 mol%, 10 mol%10 mol% (reduces byproducts)
Reaction Time12h, 24h24h (99% conversion)
Post-optimization, scale-up studies in continuous flow reactors enhance reproducibility .

Q. What advanced analytical techniques resolve contradictions in stability data (e.g., pH-dependent degradation)?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions and analyze degradants via UHPLC-QTOF-MS .
  • Kinetic modeling : Fit degradation data to zero/first-order models to identify dominant pathways .
  • Isotopic labeling : Track degradation mechanisms (e.g., tert-butyl group oxidation) using ¹³C-labeled analogs .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Methodological Answer:

  • SAR studies : Compare analogs (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl derivatives) in receptor-binding assays .
  • Molecular docking : Map interactions with target proteins (e.g., GPCRs) using AutoDock Vina .
  • In vitro assays : Measure IC₅₀ values in dose-response curves to quantify potency shifts .

Methodological and Regulatory Considerations

Q. How to design a robust protocol for detecting trace impurities in the compound?

Methodological Answer:

  • Sample preparation : Sonication-assisted extraction in acetonitrile for maximal impurity recovery .
  • Analytical setup : Use GC-MS (for volatile impurities) or UHPLC-MS/MS (non-volatile residues) with MRM mode for sensitivity .
  • Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), and linearity (R² > 0.99) .

Q. What regulatory constraints apply to its use in experimental models (e.g., EU Safety Gate alerts)?

Methodological Answer:

  • EU compliance : Avoid structural analogs prohibited in cosmetics (e.g., BMHCA; see EU Regulation 1223/2009) .
  • RoHS compliance : Ensure no restricted halogenated byproducts (e.g., chloroalkanes) are formed during synthesis .

Data Interpretation and Theoretical Integration

Q. How to reconcile conflicting solubility data across studies?

Methodological Answer:

  • Meta-analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions .
  • Hildebrand solubility theory : Calculate solubility parameters to identify outliers .
  • Collaborative validation : Reproduce experiments using standardized protocols (e.g., USP <911>) .

Q. What conceptual frameworks explain its potential mechanism of action in neurological studies?

Methodological Answer:

  • Neurotransmitter modulation : Link to dopamine/serotonin reuptake inhibition via molecular docking .
  • In vivo models : Use knockout mice to validate target engagement (e.g., monoamine transporters) .

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